Lipophilicity (LogP) Differentiation from Regioisomeric and Non-methylated Benzamide Analogs
N-(4-bromo-2-methylphenyl)benzamide exhibits a calculated LogP value of approximately 3.62, which is a key determinant of its lipophilicity . This value is quantitatively higher than that of the non-methylated analog N-(4-bromophenyl)benzamide, for which a representative model predicts a LogP of approximately 2.95 . The increase in lipophilicity, driven by the addition of the methyl group, can enhance membrane permeability and potentially alter biological distribution in cellular or in vivo models. For procurement decisions in medicinal chemistry, this specific LogP value provides a precise starting point for structure-activity relationship (SAR) studies, allowing researchers to modulate lipophilicity without introducing additional hydrogen bond donors or acceptors.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.62 |
| Comparator Or Baseline | N-(4-bromophenyl)benzamide; LogP ~2.95 (predicted) |
| Quantified Difference | Δ LogP ≈ +0.67 |
| Conditions | Computational prediction; target compound data from Hit2Lead ; comparator data is a representative in silico value for the non-methylated analog . |
Why This Matters
The specific LogP value of this compound is a verifiable and procurement-relevant property that directly impacts its utility in assays requiring controlled lipophilicity, a parameter not matched by simpler or regioisomeric analogs.
